1-Dodecanethiol

描述

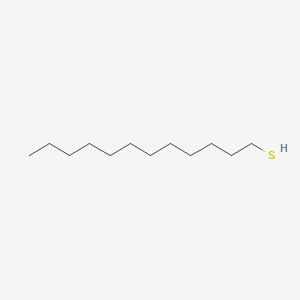

Structure

3D Structure

属性

IUPAC Name |

dodecane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26S/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAHIZMDSQCWRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26S, C12H25SH | |

| Record name | LAURYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DODECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0042 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025220 | |

| Record name | 1-Dodecanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lauryl mercaptan is an oily colorless liquid with a mild skunk odor. Freezing point 19 °F. (USCG, 1999), Liquid, Colorless, water-white, or pale-yellow, oily liquid with a mild, skunk-like odor; Note: A solid below 15 degrees F; [NIOSH], COLOURLESS-TO-PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Clear colourless to yellow liquid; Mild skunk-like odour, Colorless, water-white, or pale-yellow, oily liquid with a mild, skunk-like odor., Colorless, water-white, or pale-yellow, oily liquid with a mild, skunk-like odor. [Note: A solid below 15 °F.] | |

| Record name | LAURYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Dodecanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Dodecanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/187 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DODECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0042 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dodecanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1902/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | DODECYLMERCAPTAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/135 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1-Dodecanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0249.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

511 to 541 °F at 760 mmHg (NTP, 1992), 260-268 mm Hg at 760 mm Hg, BP: 142-145 °C @ 15 MM HG, 266-285 °C, 441-478 °F | |

| Record name | LAURYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DODECANETHIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0042 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DODECYLMERCAPTAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/135 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1-Dodecanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0249.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

190 °F (NTP, 1992), 128 °C, 262 °F (128 °C) (Open cup), 88 °C o.c., 190 °F (open cup), (oc) 190 °F | |

| Record name | LAURYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Dodecanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/187 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DODECANETHIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0042 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DODECYLMERCAPTAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/135 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1-Dodecanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0249.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Insol in water; sol in ethanol, ether, chloroform, SOL IN METHANOL, ACETONE, BENZENE, Sol in gasoline, ethyl acetate, Solubility in water: none, Practically insoluble or insoluble in water, Soluble (in ethanol), Insoluble | |

| Record name | LAURYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DODECANETHIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0042 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dodecanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1902/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 1-Dodecanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0249.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.85 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.8435 at 20 °C/20 °C, Relative density (water = 1): 0.85, 0.842-0.852 (20°), 0.85 | |

| Record name | LAURYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DODECANETHIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0042 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dodecanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1902/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | DODECYLMERCAPTAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/135 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1-Dodecanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0249.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

greater than 1 (estimated) (NTP, 1992) (Relative to Air), Relative vapor density (air = 1): 7.0, >1 | |

| Record name | LAURYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DODECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0042 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DODECYLMERCAPTAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/135 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

less than 1 mmHg (estimated) (NTP, 1992), 0.00853 [mmHg], 0.00853 mm Hg @ 20 °C, Vapor pressure, kPa at 25 °C: 0.33, 3 mmHg, (77 °F): 3 mmHg | |

| Record name | LAURYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Dodecanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/187 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DODECANETHIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0042 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DODECYLMERCAPTAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/135 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1-Dodecanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0249.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless, water-white, or pale-yellow, oily liquid [Note: A solid below 15 degrees F]. | |

CAS No. |

112-55-0, 30237-11-7, 6939-83-9, 1322-36-7 | |

| Record name | LAURYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Dodecanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dodecanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC229570 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(dodecylthio)antimony | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-DODECANETHIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Dodecanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Dodecanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dodecanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECYL MERCAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8ZJB6X253 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-DODECANETHIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0042 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DODECYLMERCAPTAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/135 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1-Dodecanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/JR302438.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

19 °F (NTP, 1992), -7 °C, -7 - -9 °C, 19 °F, 15 °F | |

| Record name | LAURYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DODECANETHIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DODECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0042 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DODECYLMERCAPTAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/135 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1-Dodecanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0249.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

1-Dodecanethiol chemical and physical properties

An In-Depth Technical Guide to the Chemical and Physical Properties of 1-Dodecanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work, for applications ranging from nanoparticle synthesis to the formation of self-assembled monolayers (SAMs). All quantitative data is presented in structured tables for ease of reference, and where applicable, general experimental protocols are detailed.

Chemical and Physical Properties

This compound, also known as n-dodecyl mercaptan or lauryl mercaptan, is a clear, colorless to pale-yellow oily liquid with a characteristic mild, skunk-like odor[1][2]. It is an alkyl thiol that is widely used in various industrial and scientific applications, including as a chain transfer agent in polymerization and for the production of hydrophobic SAMs[3].

General Properties

| Property | Value |

| Synonyms | 1-Dodecyl mercaptan, Dodecyl mercaptan, n-Dodecyl mercaptan, Lauryl mercaptan, n-Lauryl mercaptan, 1-Mercaptododecane[2] |

| CAS Number | 112-55-0[2] |

| Molecular Formula | C₁₂H₂₆S[1] |

| Molecular Weight | 202.40 g/mol [1] |

| Appearance | Colorless to pale-yellow, oily liquid[1][2] |

| Odor | Mild, skunk-like odor[1][2] |

Physical Properties

| Property | Value |

| Density | 0.845 g/mL at 25 °C[4] |

| Boiling Point | 266-283 °C[4] |

| Melting Point | -9 to -7 °C[5] |

| Flash Point | 128 °C (closed cup)[4] |

| Vapor Pressure | 0.002 hPa at 20 °C[5] |

| Vapor Density | 7 (vs air)[4] |

| Refractive Index | n20/D 1.459[4] |

Solubility

| Solvent | Solubility |

| Water | Insoluble[2] |

| Methanol | Soluble[3] |

| Ether | Soluble[3] |

| Acetone | Soluble[3] |

| Benzene | Soluble[3] |

| Ethyl Acetate | Soluble[3] |

Experimental Protocols

The following are generalized experimental protocols for determining key physical properties of organic compounds like this compound.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed inverted into the test tube.

-

The test tube is attached to a thermometer.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated, and the temperature is monitored.

-

As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Melting Point Determination (Capillary Method)

The melting point is the temperature at which a solid becomes a liquid. For this compound, this would be determined at temperatures below its freezing point.

Methodology:

-

A small, finely powdered sample of solidified this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. Pure compounds typically have a sharp melting point range of 0.5-1.0°C.

Flash Point Determination (Closed Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

Methodology:

-

The this compound sample is placed in a closed cup apparatus, such as a Pensky-Martens tester[6].

-

The sample is heated at a slow, constant rate.

-

An ignition source is periodically introduced into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the vapors ignite with a brief flash[3].

Solubility Testing

This protocol determines the solubility of this compound in various solvents.

Methodology:

-

Approximately 0.1 mL of this compound is added to a test tube containing about 3 mL of the solvent to be tested.

-

The mixture is agitated vigorously.

-

The mixture is observed to determine if the this compound has dissolved completely, is partially soluble, or is insoluble.

-

Given that this compound is insoluble in water, its solubility in acidic and basic aqueous solutions can also be tested to understand its chemical nature. Typically, thiols are weakly acidic and will show some solubility in strong basic solutions.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the formation of a this compound self-assembled monolayer (SAM) on a gold substrate, a common application in nanotechnology and surface science.

Caption: Workflow for the formation of a this compound self-assembled monolayer on a gold substrate.

References

1-Dodecanethiol synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of 1-Dodecanethiol

Introduction

This compound (also known as n-dodecyl mercaptan or lauryl mercaptan) is a colorless, oily liquid organic compound with the chemical formula C₁₂H₂₆S.[1] It is characterized by a mild skunk-like odor and is insoluble in water but soluble in various organic solvents such as methanol, ether, and benzene.[1] This thiol plays a significant role in various industrial and research applications. It is widely used as a chain transfer agent to control molecular weight in radical polymerization processes for producing synthetic rubbers and plastics like PMMA and PVC. Additionally, it serves as a crucial intermediate in the synthesis of antioxidants, corrosion inhibitors, and non-ionic surfactants.[2] In the field of nanotechnology, this compound is extensively used to create hydrophobic self-assembled monolayers (SAMs) on metal surfaces, particularly gold and silver, for applications in electronics, sensors, and catalysts.[1]

This technical guide provides a detailed overview of the primary synthesis and purification methods for this compound, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Synthesis of this compound

Several methods have been established for the synthesis of this compound. The choice of method often depends on the desired scale (laboratory vs. industrial), available starting materials, and required purity. The most common approaches involve the conversion of alkyl halides or alcohols, and the addition of hydrogen sulfide to alkenes.

Method 1: From 1-Bromododecane and Thiourea

This is a widely used and reliable laboratory-scale method. The synthesis proceeds in two main steps: first, the formation of an S-dodecylisothiouronium salt by reacting 1-bromododecane with thiourea, followed by the alkaline hydrolysis of the intermediate salt to yield this compound.[1][3][4]

Step 1: Formation of Dodecanethiouronium Salt

-

In a round-bottomed flask equipped with a reflux condenser, combine 1-bromododecane (e.g., 125 g, 0.5 mole), thiourea (e.g., 38 g, 0.5 mole), and 95% ethanol (e.g., 250 ml).[4]

-

Heat the mixture to reflux using a steam cone or heating mantle and maintain reflux for approximately 3 to 6 hours.[3][4]

-

Upon cooling, the dodecanethiouronium salt will crystallize out of the solution.[3]

-

Filter the crystallized salt. It can be used in the next step without further purification.[3]

Step 2: Hydrolysis to this compound

-

Transfer the dodecanethiouronium salt to a two-necked flask.

-

Add an aqueous solution of sodium hydroxide (e.g., 30 g NaOH in 300 ml of water).[4]

-

Reflux the mixture for approximately 2 hours. During this period, the thiol will separate as an oily layer.[3][4]

-

After the reaction is complete, cool the mixture and allow the layers to separate.[1]

References

A Technical Guide to the Solubility of 1-Dodecanethiol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-dodecanethiol in a range of common organic solvents. Due to its relevance in various applications, including the synthesis of nanoparticles, self-assembled monolayers, and as a chain transfer agent in polymerization, understanding its behavior in different solvent systems is crucial for experimental design and process optimization. This document compiles available solubility data, details experimental protocols for its determination, and provides a visual workflow to aid researchers in their laboratory practices.

Solubility of this compound: An Overview

This compound, a long-chain alkanethiol, is a colorless to pale yellow liquid. Its solubility is largely dictated by the principle of "like dissolves like." The long dodecyl chain imparts a significant non-polar character to the molecule, making it readily soluble in non-polar organic solvents. While the thiol (-SH) group provides a slight degree of polarity, it is not sufficient to render the molecule soluble in polar protic solvents like water. In fact, this compound is consistently reported as insoluble or immiscible in water[1][2][3][4][5].

Conversely, it exhibits good solubility in a variety of common organic solvents. This includes alcohols, ethers, ketones, aromatic hydrocarbons, and esters. While precise quantitative solubility data is not extensively available in published literature, qualitative assessments consistently indicate its miscibility with many organic solvents.

Quantitative Solubility Data

| Solvent | Chemical Formula | Classification | Solubility at Ambient Temperature |

| Methanol | CH₃OH | Polar Protic | Soluble[1][2][3] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[4] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble[1][2][3] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble[1][2][3] |

| Benzene | C₆H₆ | Non-polar | Soluble[1][2][3] |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble[1][2][3] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble[4] |

| Water | H₂O | Polar Protic | Insoluble[1][2][3][4][5] |

Note: "Soluble" indicates that this compound is expected to dissolve to a significant extent, and in many cases, it is likely miscible in all proportions.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols are recommended. The gravimetric method, in particular, is a robust and widely applicable technique for determining the solubility of a liquid in a volatile solvent.

Gravimetric Method (Shake-Flask Method)

This method is considered a gold standard for determining thermodynamic solubility and is suitable for determining the solubility of this compound in various organic solvents.

3.1.1. Materials

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Sealable glass vials or flasks with airtight caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance (accurate to at least 0.1 mg)

-

Micropipettes

-

Syringe filters (if necessary to remove any particulate matter)

-

Drying oven or vacuum desiccator

3.1.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed glass vial. The presence of a distinct layer of undissolved this compound is necessary to ensure saturation.

-

Place the sealed vial in a thermostatically controlled shaker or incubator set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is considered at equilibrium when the concentration of the solute in the solvent no longer changes over time.

-

-

Sample Collection:

-

After the equilibration period, cease agitation and allow the mixture to stand undisturbed at the constant temperature for several hours to allow for complete phase separation.

-

Carefully withdraw a known volume (e.g., 1.00 mL) of the clear, saturated supernatant (the solvent layer) using a calibrated micropipette. Avoid disturbing the undissolved this compound layer.

-

-

Gravimetric Analysis:

-

Dispense the collected aliquot of the saturated solution into a pre-weighed, dry, and clean vial.

-

Record the total weight of the vial and the solution.

-

Evaporate the solvent from the vial. For volatile solvents, this can be done by placing the vial in a fume hood at ambient temperature or in a drying oven at a temperature below the boiling point of this compound. For less volatile solvents, a rotary evaporator or vacuum desiccator may be used.

-

Continue the evaporation process until a constant weight of the vial containing the this compound residue is achieved.

-

3.1.3. Calculation of Solubility

-

Mass of dissolved this compound:

-

Mass of vial with residue - Mass of empty vial = Mass of this compound

-

-

Solubility ( g/100 mL):

-

(Mass of this compound (g) / Volume of aliquot (mL)) x 100

-

-

Molar Solubility (mol/L):

-

(Mass of this compound (g) / Molar mass of this compound) / Volume of aliquot (L)

-

The molar mass of this compound is approximately 202.40 g/mol .

-

Spectroscopic Method (UV-Vis)

This method is an alternative to the gravimetric method and is suitable if this compound exhibits a distinct absorbance peak in the UV-Vis spectrum that is not interfered with by the solvent.

3.2.1. Procedure

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and adhere to the Beer-Lambert law.

-

-

Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (Section 3.1.2, step 1).

-

After equilibration and phase separation, withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

3.2.2. Calculation of Solubility

-

Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of this compound in the diluted solution.

-

Calculate the concentration in the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the gravimetric determination of this compound solubility.

Conclusion

This technical guide summarizes the known solubility characteristics of this compound in common organic solvents and provides detailed experimental protocols for the quantitative determination of its solubility. While qualitative data confirms its high solubility in many organic media and insolubility in water, the lack of readily available quantitative data in the literature necessitates experimental determination for applications requiring high precision. The provided gravimetric and spectroscopic methods, along with the illustrated workflow, offer researchers a robust framework for obtaining reliable solubility data, thereby facilitating more accurate and efficient scientific research and development.

References

An In-depth Technical Guide to 1-Dodecanethiol: Safety Data and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for 1-Dodecanethiol (CAS No. 112-55-0). Adherence to these guidelines is critical for ensuring a safe laboratory environment.

Section 1: Chemical and Physical Properties

This compound, also known as n-dodecyl mercaptan or lauryl mercaptan, is a colorless to pale-yellow liquid with a characteristic mild, skunk-like odor[1][2][3]. It is classified as a Class IIIA Combustible Liquid[2].

| Property | Value | References |

| CAS Number | 112-55-0 | [4] |

| Molecular Formula | CH₃(CH₂)₁₁SH or C₁₂H₂₆S | [5][6] |

| Molecular Weight | 202.40 g/mol | [5] |

| Appearance | Colorless to pale-yellow liquid | [1][3][4] |

| Odor | Mild, skunk-like | [1][2] |

| Melting Point | -9°C to -7°C | [7] |

| Boiling Point | 266-283 °C | [5] |

| Density | 0.845 g/mL at 20-25 °C | [5][8] |

| Vapor Pressure | 0.00861 mmHg at 25°C | |

| Vapor Density | 7.0 (air = 1) | [5][7] |

| Flash Point | 87-88 °C (closed cup) | [7] |

| Auto-ignition Temp. | 230 °C | [8] |

| Solubility | Immiscible in water | [1] |

Section 2: Toxicological Information and Exposure Limits

This compound is corrosive and can cause severe skin burns and serious eye damage. It is also a skin sensitizer and may cause an allergic skin reaction. Inhalation may lead to respiratory irritation[4][8][9].

| Parameter | Value | References |

| Acute Oral Toxicity | LD50 (Rabbit): > 2000 mg/kg | [9] |

| Skin Corrosion/Irritation | Causes severe skin burns; Corrosive (Rabbit) | [8][9] |

| Eye Damage/Irritation | Causes serious eye damage | [1][8] |

| Skin Sensitization | May cause an allergic skin reaction | [4][6][8] |

| Respiratory Irritation | May cause respiratory tract irritation | [4][9] |

Occupational Exposure Limits:

| Organization | Limit | References |

| ACGIH | TWA: 0.1 ppm | [1] |

| NIOSH | Ceiling: 0.5 ppm (4.1 mg/m³) |

Section 3: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.

-

GHS Pictograms: GHS05 (Corrosion), GHS09 (Environment)[5]

-

Hazard Statements:

Section 4: Experimental Protocols and Handling Procedures

Strict adherence to safety protocols is mandatory when handling this compound.

A risk assessment should be conducted before beginning work. The following diagram illustrates the necessary hierarchy of controls.

Caption: Hierarchy of safety controls for handling this compound.

Handling:

-

Always work in a well-ventilated area, preferably under a chemical fume hood[11].

-

Avoid all personal contact, including inhalation of vapors or mists[1][9][10].

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat[8][10].

-

Wash hands and other exposed areas thoroughly with mild soap and water after handling and before eating, drinking, or smoking[8][9][10].

-

Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse[9][10].

Storage:

-

Store in a cool, dry, and well-ventilated area designated for corrosives[10][11].

-

Keep containers tightly closed and sealed until use[10][11].

-

Store away from incompatible materials such as strong oxidizers, strong acids, strong bases, and alkali metals[1][2][7].

-

Store below +30°C.

-

Evacuate: Immediately evacuate unnecessary personnel from the spill area[10].

-

Ventilate: Ensure the area is well-ventilated[9].

-

Protect: Wear full PPE, including respiratory protection if necessary[10][11].

-

Contain: Prevent further leakage or spillage. Cover drains to prevent entry into waterways[8][9][11].

-

Absorb: Soak up the spill with inert absorbent material, such as sand, diatomite, or a universal binder[8][9].

-

Collect: Place the absorbed material into suitable, closed, and labeled containers for hazardous waste disposal[8][10].

-

Clean: Clean the affected area thoroughly.

First-aiders must protect themselves from exposure. Show the Safety Data Sheet to the attending physician[9].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist[4][9][10].

-

Skin Contact: Take off immediately all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention[4][10].

-

Inhalation: Remove the victim from exposure to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention[4][10].

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[4][10][11].

-

Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, carbon dioxide (CO₂), or water spray[7][10]. Avoid using a heavy water stream[10].

-

Specific Hazards: The substance is combustible. Vapors are heavier than air and may form explosive mixtures with air on intense heating or at temperatures above its flash point (88°C)[7][9]. Thermal decomposition can release toxic gases like carbon oxides and sulfur oxides[9][11].

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive-pressure mode[9][10][11].

-

Containment: Prevent fire-extinguishing water from contaminating surface water or the ground water system[9][11].

References

- 1. researchgate.net [researchgate.net]

- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]

- 3. This compound | C12H25SH | CID 8195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. 1-十二烷硫醇 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. ICSC 0042 - this compound [inchem.org]

- 8. chemos.de [chemos.de]

- 9. chemicalbook.com [chemicalbook.com]

- 10. lobachemie.com [lobachemie.com]

- 11. fishersci.co.uk [fishersci.co.uk]

The Intricate Dance of Self-Assembly: A Technical Guide to 1-Dodecanethiol Adsorption on Gold Surfaces

For researchers, scientists, and drug development professionals, understanding the precise formation of self-assembled monolayers (SAMs) is paramount for advancing applications ranging from biosensors to targeted drug delivery. This in-depth technical guide elucidates the core mechanism of 1-dodecanethiol (DDT) adsorption on gold surfaces, providing a detailed overview of the process, quantitative data, experimental protocols, and visual representations of the underlying pathways.

The spontaneous organization of this compound molecules on a gold substrate is a well-studied and archetypal example of self-assembly, resulting in a highly ordered, crystalline-like monolayer. This process is primarily driven by the strong, covalent-like bond formed between the sulfur headgroup of the thiol and the gold surface, coupled with the stabilizing van der Waals interactions between the adjacent alkyl chains.[1][2] The resulting SAMs can effectively modify the surface properties of gold, rendering it hydrophobic and electrically insulating.[1]

The Two-Step Adsorption Mechanism

The adsorption of this compound onto a gold surface is widely understood to occur via a two-step kinetic process.[3] This mechanism involves an initial, rapid adsorption phase followed by a much slower organization and annealing phase.

Initially, DDT molecules from a solution rapidly chemisorb onto the gold surface. This first stage is characterized by a fast increase in surface coverage, where the molecules may exist in a disordered or "lying-down" state.[3][4] This initial adsorption is believed to occur preferentially at high-energy sites such as corners, edges, and surface defects on the gold substrate.[3]

Following this rapid initial coverage, a slower, second step ensues. This phase involves the surface diffusion of the adsorbed thiol molecules, leading to the formation of ordered domains.[5][6] During this process, the alkyl chains of the DDT molecules, which are initially in a more random orientation, align and pack closely together due to van der Waals forces, adopting a more upright, "standing-up" configuration.[7][8] This organizational process is crucial for the formation of a dense, well-ordered monolayer and can take several hours to reach completion.[9] The final, stable structure is typically a (√3 × √3)R30° overlayer on the Au(111) surface, with the alkyl chains tilted at an angle of approximately 30 degrees from the surface normal.[10]

Quantitative Insights into Adsorption

The study of DDT adsorption on gold has yielded significant quantitative data that helps in understanding the thermodynamics and kinetics of the process.

| Parameter | Value(s) | Experimental Technique(s) | Reference(s) |

| Adsorption Rate Constant (Second Step) | 0.0132 min⁻¹ | Time-resolved X-ray Absorption Fine Structure | [3] |

| Initial Coverage (First Step) | 0.40 - 0.41 | Time-resolved X-ray Absorption Fine Structure | [3] |

| Final Ligand Coverage | ~0.94 | Time-resolved X-ray Absorption Fine Structure | [3] |

| Surface Au-Au Bond Length Relaxation | 2.79 Å to 2.81 Å | Time-resolved X-ray Absorption Fine Structure | [3] |

| S 2p Binding Energy (Au-S bond) | ~162 eV | X-ray Photoelectron Spectroscopy (XPS) | [6][11] |

| C 1s Binding Energy (Alkyl Chain) | ~285 eV | X-ray Photoelectron Spectroscopy (XPS) | [5][11] |

| Activation Energy of Desorption (in air) | 29.9 and 32.7 kcal mol⁻¹ | X-ray Photoelectron Spectroscopy (XPS) | [12] |

Visualizing the Adsorption Process and Experimental Analysis

To better illustrate the complex processes involved in the formation and characterization of this compound SAMs, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

The successful formation of a high-quality this compound SAM is highly dependent on the meticulous execution of the experimental procedure. The following protocols are based on commonly cited methodologies in the literature.[1][8]

Gold Substrate Preparation

A pristine gold surface is critical for the formation of a well-ordered SAM.[1]

-

Chemical Cleaning:

-

Immerse the gold substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Extreme caution is required when handling piranha solution as it is highly corrosive and reacts violently with organic materials.

-

Thoroughly rinse the substrate with deionized water.

-

-

Electrochemical Cleaning:

-

In an electrochemical cell with a suitable electrolyte (e.g., 0.5 M H₂SO₄), cycle the potential of the gold working electrode between the hydrogen and oxygen evolution regions until a reproducible cyclic voltammogram characteristic of clean gold is obtained.[1]

-

-

Final Rinse and Dry:

-

Rinse the cleaned substrate with absolute ethanol.

-

Dry the substrate under a stream of dry nitrogen gas.

-

Self-Assembled Monolayer Formation

-

Solution Preparation:

-

Prepare a 1 mM solution of this compound in absolute ethanol. It is recommended to use a freshly prepared solution to minimize the oxidation of the thiol.[1]

-

-

Immersion:

-

Immediately after cleaning and drying, immerse the gold substrate into the this compound solution in a clean container, ensuring the entire gold surface is submerged.[1]

-

-

Incubation:

-

Allow the substrate to incubate in the solution for a period of 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[8]

-

-

Rinsing and Drying:

-

After incubation, remove the substrate from the thiol solution.

-

Rinse the surface thoroughly with absolute ethanol to remove any physisorbed molecules.

-

Dry the SAM-coated substrate with a gentle stream of dry nitrogen.

-

Surface Characterization Techniques

-

X-ray Photoelectron Spectroscopy (XPS): This technique is used to determine the elemental composition of the surface and to confirm the chemical state of the sulfur and carbon. High-resolution scans of the S 2p and C 1s regions are particularly informative.[11][13] A monochromatized Al Kα X-ray source is typically used, and binding energies are often referenced to the Au 4f peak at 84.0 eV.[11][13]

-

Scanning Tunneling Microscopy (STM): STM provides real-space images of the surface at the atomic or molecular level. It is invaluable for visualizing the ordered domains, domain boundaries, and defects such as etch pits in the SAM.[10][14] Imaging is typically performed at a bias voltage of around 1 V and a tunneling current in the picoampere range.[14]

-

Atomic Force Microscopy (AFM): AFM is used to characterize the topography and roughness of the SAM-coated surface.[15][16] It can be operated in various modes, such as contact or tapping mode, to obtain high-resolution images of the surface morphology.

By understanding the fundamental mechanism of this compound adsorption on gold and employing rigorous experimental protocols, researchers can reliably create well-defined and highly ordered self-assembled monolayers, paving the way for advancements in a multitude of scientific and technological fields.

References

- 1. benchchem.com [benchchem.com]

- 2. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Adsorption kinetic process of thiol ligands on gold nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diva-portal.org [diva-portal.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Binary Monolayers Formed from the Sequential Adsorption of Terphenylthiol and Dodecanethiol on Gold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. if.tugraz.at [if.tugraz.at]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]